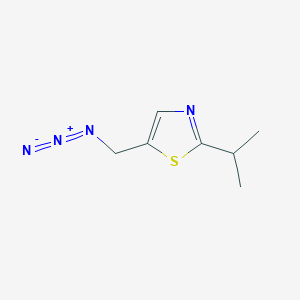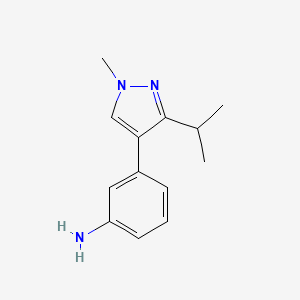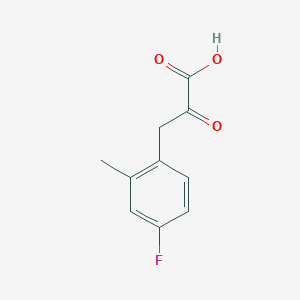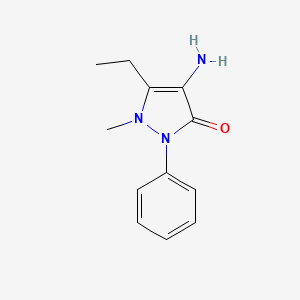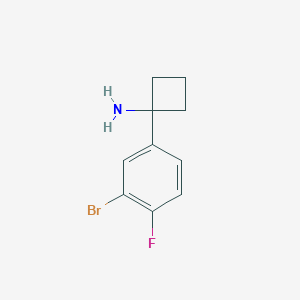![molecular formula C11H8F4O2 B13540351 1-[4-Fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13540351.png)
1-[4-Fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid is a synthetic organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with fluoro and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable phenyl precursor. One common method is the reaction of 4-fluoro-3-(trifluoromethyl)benzyl chloride with diazomethane under basic conditions to form the cyclopropane ring. The resulting intermediate is then oxidized to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the cyclopropanation step and efficient purification techniques such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-Fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Esters and Amides: From oxidation reactions.
Alcohols and Aldehydes: From reduction reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-[4-Fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1-[4-Fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and trifluoromethyl groups can enhance binding affinity and selectivity, while the cyclopropane ring can provide rigidity and stability to the molecule.
Comparación Con Compuestos Similares
- 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
- 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
Comparison: Compared to similar compounds, 1-[4-Fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of these electron-withdrawing groups can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C11H8F4O2 |
|---|---|
Peso molecular |
248.17 g/mol |
Nombre IUPAC |
1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H8F4O2/c12-8-2-1-6(5-7(8)11(13,14)15)10(3-4-10)9(16)17/h1-2,5H,3-4H2,(H,16,17) |
Clave InChI |
RCNYSTBBXWPGNO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


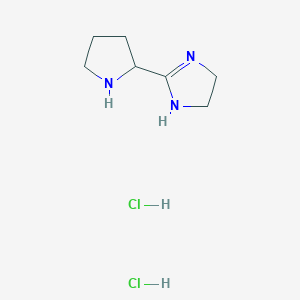
![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)
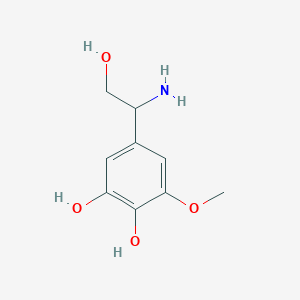

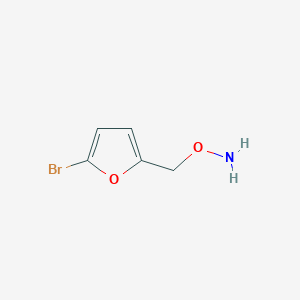

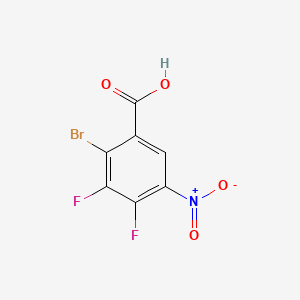
![2-Amino-2-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B13540293.png)
